2-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with 2,5-dimethyl groups, an azetidine ring at position 7, and a 6-methyl-2,3-dihydropyridazin-3-one moiety linked via a methyl group to the azetidine (Figure 1).
Properties
IUPAC Name |
2-[[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-11-4-5-17(24)22(19-11)10-14-8-21(9-14)16-7-12(2)18-15-6-13(3)20-23(15)16/h4-7,14H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTWACLONCJQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=CC(=NC4=CC(=NN43)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the azetidinyl and pyridazinone moieties. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods like chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives with Heterocyclic Substituents
Key Structural Analogs :
Key Observations :
- Substituent Effects: The target compound’s azetidine and dihydropyridazinone substituents likely confer better solubility compared to piperidine-containing analogs (e.g., ) but lower than fluorinated derivatives (e.g., 4h ).
- Electron-Withdrawing Groups : Trifluoromethyl-substituted analogs (e.g., 4n ) exhibit superior metabolic stability but may suffer from reduced bioavailability due to high polarity.
- Biological Implications: The dihydropyridazinone moiety in the target compound could mimic ATP-binding motifs in kinases, a feature absent in simpler pyrazolo[1,5-a]pyrimidines .
Key Observations :
Physicochemical and Pharmacokinetic Properties
Comparative Data :
Key Observations :
- Metabolic stability is likely intermediate between highly stable trifluoromethyl derivatives (4n ) and less stable aryl-substituted compounds (4h ).
Biological Activity
The compound 2-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of dihydropyridazines and pyrazolo[1,5-a]pyrimidines , which are known for their diverse biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit various enzymes and modulate signaling pathways that are crucial for cellular functions. Notably, the presence of the pyrazolo[1,5-a]pyrimidine moiety suggests potential activity against kinases and other enzymes involved in cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines possess significant antitumor properties. For instance, compounds similar to the one have been reported to inhibit tumor cell proliferation in various cancer models .
- Antiviral Properties : There is emerging evidence that pyrazolo[1,5-a]pyrimidine derivatives can exhibit antiviral effects by interfering with viral replication mechanisms .
- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties against various pathogens, showing promising results in inhibiting bacterial growth .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that compounds with similar structures to this compound showed IC50 values in the low micromolar range against several cancer cell lines. This suggests a strong potential for further development as anticancer agents .
Case Study: Antiviral Activity
In vitro studies have indicated that certain derivatives can inhibit the replication of viruses such as influenza and HIV. The mechanism involves blocking viral entry or replication within host cells .
Q & A
Q. What are the recommended synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine scaffold can be synthesized via cyclization reactions using heterocyclic amines and 1,3-dicarbonyl precursors. Key steps include optimizing solvent systems (e.g., ethanol or DMF) and temperature control (80–120°C) to achieve high regioselectivity. Multi-step protocols often involve protecting group strategies for azetidine and dihydropyridazinone moieties to prevent side reactions .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying hydrogen and carbon environments, particularly for distinguishing azetidine and dihydropyridazinone protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amine (N-H) stretches .
Q. How can reaction conditions be optimized to improve yield during the coupling of azetidine and pyrazolo-pyrimidine subunits?
Yield optimization requires careful pH adjustment (e.g., neutral to mildly basic conditions) and stoichiometric control of coupling reagents. Solvent polarity (e.g., THF vs. acetonitrile) and temperature gradients (room temperature to 50°C) significantly influence reaction kinetics and byproduct formation .
Advanced Research Questions
Q. What methodologies resolve discrepancies in biological activity data across structurally analogous pyrazolo-pyrimidine derivatives?
Contradictions in bioactivity often arise from variations in substituent positioning (e.g., methyl groups on pyrimidine vs. azetidine). Comparative Structure-Activity Relationship (SAR) studies using molecular docking and in vitro assays (e.g., kinase inhibition screens) can isolate critical pharmacophores. Cross-referencing crystallographic data with computational models helps validate binding hypotheses .
Q. How can researchers design experiments to assess the metabolic stability of this compound in preclinical models?
Employ LC-MS/MS to track metabolite formation in hepatic microsome assays (human/rodent). Use isotopically labeled analogs (e.g., deuterated methyl groups) to differentiate oxidative vs. hydrolytic degradation pathways. Parallel artificial membrane permeability assays (PAMPA) evaluate intestinal absorption potential .
Q. What strategies mitigate synthetic challenges in introducing the dihydropyridazinone moiety without ring-opening side reactions?
Stabilize the dihydropyridazinone ring via electron-withdrawing substituents (e.g., methyl groups at C6) and low-temperature cyclization (≤0°C). Catalytic hydrogenation or selective reducing agents (e.g., NaBH4/CeCl3) minimize over-reduction of conjugated double bonds .
Q. How do solvent effects influence the tautomeric equilibrium of the pyrazolo-pyrimidine core, and what are the implications for reactivity?
Polar aprotic solvents (e.g., DMSO) stabilize the pyrimidine-keto tautomer, enhancing electrophilic substitution at C7. Nonpolar solvents favor enol tautomers, increasing nucleophilic reactivity. Solvent-dependent tautomerism must be characterized via UV-Vis spectroscopy and computational DFT studies to predict regioselectivity in derivatization .
Methodological Considerations
- Data Contradiction Analysis : When conflicting bioactivity or spectral data arise, cross-validate results using orthogonal techniques (e.g., X-ray crystallography vs. NOESY NMR for stereochemistry) .
- Experimental Design : For SAR studies, employ a modular synthesis approach to systematically vary substituents (e.g., azetidine vs. piperidine rings) while maintaining core structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
